Dibenzo(b,f)(1,4,5)thiadisilepin, 5,6-dihydro-5,5,6,6-tetramethyl-
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Overview
Description
Dibenzo(b,f)(1,4,5)thiadisilepin, 5,6-dihydro-5,5,6,6-tetramethyl- is a chemical compound with the molecular formula C₁₆H₂₀SSi₂ and a molecular weight of 300.566 g/mol . This compound is known for its unique structure, which includes silicon and sulfur atoms, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Dibenzo(b,f)(1,4,5)thiadisilepin, 5,6-dihydro-5,5,6,6-tetramethyl- involves several steps. One common method includes the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols under basic conditions in a microwave oven . This method is attractive due to its simplicity and short reaction time. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Dibenzo(b,f)(1,4,5)thiadisilepin, 5,6-dihydro-5,5,6,6-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of silanes .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioorthogonal reagent, which can be used for labeling and tracking biomolecules in living cells Industrially, it can be used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Dibenzo(b,f)(1,4,5)thiadisilepin, 5,6-dihydro-5,5,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. For example, it can act as a dipolarophile in cycloaddition reactions with nitrile imines generated from photolysis . This interaction leads to the formation of covalent bonds, which can be used for various applications, including bioorthogonal chemistry and protein modifications in living cells .
Comparison with Similar Compounds
Dibenzo(b,f)(1,4,5)thiadisilepin, 5,6-dihydro-5,5,6,6-tetramethyl- can be compared with other similar compounds, such as dibenzo[b,f][1,4]oxazepine and dibenzo[b,f][1,4]thiadiazepine . These compounds share similar structural features but differ in their chemical properties and reactivity. For example, dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . The unique combination of silicon and sulfur atoms in Dibenzo(b,f)(1,4,5)thiadisilepin, 5,6-dihydro-5,5,6,6-tetramethyl- sets it apart from these similar compounds, providing it with distinct chemical and physical properties.
Properties
CAS No. |
77599-01-0 |
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Molecular Formula |
C16H20SSi2 |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
5,5,6,6-tetramethylbenzo[c][5,1,2]benzothiadisilepine |
InChI |
InChI=1S/C16H20SSi2/c1-18(2)15-11-7-5-9-13(15)17-14-10-6-8-12-16(14)19(18,3)4/h5-12H,1-4H3 |
InChI Key |
ROXPQPPUJGKFNL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C2=CC=CC=C2SC3=CC=CC=C3[Si]1(C)C)C |
Origin of Product |
United States |
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